molecular formula C10H17N B15313151 Dispiro[3.0.35.24]decan-9-amine

Dispiro[3.0.35.24]decan-9-amine

Cat. No.: B15313151
M. Wt: 151.25 g/mol
InChI Key: YJGFAHYTYOTVJO-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.24]decan-9-amine is a structurally complex bicyclic compound featuring two spiro junctions (at positions 3 and 5) and a primary amine group at position 7. Its core structure consists of a decane backbone fused with two smaller cyclic systems (three- and four-membered rings), creating a rigid, three-dimensional geometry . This unique architecture confers distinctive stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

dispiro[3.0.35.24]decan-9-amine

InChI

InChI=1S/C10H17N/c11-8-7-9(3-1-4-9)10(8)5-2-6-10/h8H,1-7,11H2

InChI Key

YJGFAHYTYOTVJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C23CCC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[3.0.35.24]decan-9-amine typically involves the formation of the dispiro structure through cyclization reactions. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . This reaction is known for its efficiency in forming spiro compounds with high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.0.35.24]decan-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups to the amine.

Scientific Research Applications

Dispiro[3.0.35.24]decan-9-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their properties.

    Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or enzyme inhibition activities.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: In industrial applications, this compound is used in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Dispiro[3.0.35.24]decan-9-amine involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Dispiro[3.0.35.24]decan-9-one (CID 13495729)
  • Molecular Formula : C₁₀H₁₄O
  • Key Features : Replaces the amine group with a ketone, reducing polarity and altering reactivity. The carbonyl group at position 9 increases electrophilicity compared to the amine derivative .
6-oxa-2-thiaspiro[4.5]decan-9-amine (CID 71756615)
  • Molecular Formula: C₈H₁₅NOS
  • Key Features : Incorporates oxygen and sulfur heteroatoms in the spiro system, enhancing hydrogen-bonding and metal-coordination capabilities. Predicted collision cross-section (CCS) for [M+H]+ is 136.2 Ų, suggesting compact molecular packing .
2,6-Dioxaspiro[4.5]decan-9-amine (CAS 1343024-86-1)
  • Molecular Formula: C₈H₁₅NO₂
  • Key Features : Two oxygen atoms in the spiro system increase hydrophilicity. The absence of sulfur or phosphorus limits its use in redox-active applications .

Functional Group and Substituent Variations

N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
  • Molecular Formula : C₁₆H₂₆N₂OS₂
  • Key Features: A larger spiro[5.5]undecane core with thiophene and methylthioethyl substituents. NMR data confirm two major stereoisomers, with the (3R,6S,9S)-isomer dominating (52% abundance) .
2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine (CAS 1707152-31-5)
  • Molecular Formula : C₁₅H₂₂N₂O
  • Key Features : A benzyl group at position 2 increases steric bulk and aromatic interactions. The compound’s purity (97%) and molecular weight (246.35) make it suitable for pharmaceutical intermediate synthesis .
Tetraoxaspirododecane-diamines (e.g., Compound 4d: C₁₈H₂₀F₂N₂O₄)
  • Key Features : Four oxygen atoms and dual amine groups enhance water solubility. High yields (75–90%) and defined melting points (e.g., 128–130°C for 4d) suggest thermal stability, advantageous for crystallography .
Synspiro vs. Anti-Spiro Isomers
  • Synspiro Isomers : Peroxo-bridges are exposed, increasing reactivity with biological targets (e.g., antimalarial activity via heme binding) .
  • Anti-Spiro Isomers : Substituents shield reactive groups, reducing bioactivity but improving metabolic stability .
Chiral Dispiro(N/N)cyclotriphosphazenes
  • Key Features : Phosphorus-nitrogen cores with chiral spiro junctions exhibit tunable photophysical properties (e.g., fluorescence quantum yields up to 0.45) and antimicrobial activity (MIC ~12.5 µg/mL against S. aureus) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Bioactivity/Applications Reference ID
Dispiro[3.0.35.24]decan-9-amine C₁₀H₁₇N 151.25 Primary amine N/A Scaffold for drug design
6-oxa-2-thiaspiro[4.5]decan-9-amine C₈H₁₅NOS 173.28 Thioether, amine N/A Metal coordination studies
2,6-Dioxaspiro[4.5]decan-9-amine C₈H₁₅NO₂ 157.21 Ether, amine N/A Hydrophilic intermediate
Tetraoxaspirododecane-diamine 4d C₁₈H₂₀F₂N₂O₄ 391.36 Tetraoxa, diamine 128–130 Antiparasitic candidates
N-(2-(Methylthio)ethyl)-... C₁₆H₂₆N₂OS₂ 327.16 Thiophene, methylthioethyl N/A Stereochemical probes

Key Research Findings and Implications

  • Structural Rigidity : Spirocyclic amines exhibit enhanced binding selectivity in drug design due to restricted conformational flexibility .
  • Heteroatom Impact : Oxygen and sulfur atoms improve solubility and redox activity, respectively, but may reduce blood-brain barrier penetration .
  • Stereochemical Complexity : Chiral spiro junctions (e.g., in cyclotriphosphazenes) enable precise modulation of optical and biological properties .

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